![molecular formula C19H16BrN3O3S B2450436 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-79-8](/img/structure/B2450436.png)
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as GSK2334470, is a small molecule inhibitor developed by GlaxoSmithKline. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for various diseases.
Applications De Recherche Scientifique
Antimicrobial Agents
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including Gram-positive pathogens, and has demonstrated significant antimicrobial activity .
Antifungal Applications
In addition to its antibacterial properties, this compound has been explored for its antifungal capabilities. It can inhibit the growth of fungal species by interfering with their cell membrane synthesis. This makes it a promising candidate for developing treatments for fungal infections, particularly those resistant to conventional antifungal drugs .
Antioxidant Properties
The compound exhibits antioxidant properties, which are crucial in neutralizing free radicals and preventing oxidative stress. This application is particularly relevant in the field of biochemistry and medicine, where antioxidants are used to protect cells from damage and to develop therapies for diseases related to oxidative stress, such as neurodegenerative disorders .
Cancer Research
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: has been investigated for its potential in cancer research. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a valuable compound for developing new anticancer drugs. Studies have shown that it can target specific cancer cell lines, reducing their viability and proliferation .
Anti-inflammatory Agents
This compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases, such as arthritis and inflammatory bowel disease .
Drug Design and Development
The unique structure of 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide makes it a valuable scaffold in drug design. Researchers use it as a starting point to develop new compounds with enhanced biological activity. Its versatility allows for modifications that can lead to the discovery of novel therapeutic agents for various diseases .
Propriétés
IUPAC Name |
4-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKILRDPSFXOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.